Cas no 1234995-30-2 (N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide)

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide is a synthetic organic compound featuring a benzimidazole core linked to a cyclohexylmethyl group and a methoxyacetamide moiety. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecules. The benzimidazole component offers heterocyclic versatility, while the cyclohexylmethyl group enhances lipophilicity, potentially improving membrane permeability. The methoxyacetamide side chain may contribute to hydrogen bonding interactions, influencing binding affinity in target systems. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's stability and synthetic accessibility further support its use in exploratory drug development.
N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide structure
1234995-30-2 structure
商品名:N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide
CAS番号:1234995-30-2
MF:C17H23N3O2
メガワット:301.383424043655
CID:6567204
PubChem ID:49706726

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide 化学的及び物理的性質

名前と識別子

    • N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide
    • N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-methoxyacetamide
    • 1234995-30-2
    • VU0520368-1
    • AKOS024518429
    • N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide
    • N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
    • F5782-0170
    • インチ: 1S/C17H23N3O2/c1-22-11-16(21)18-10-12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)20-17/h2-5,12-13H,6-11H2,1H3,(H,18,21)(H,19,20)
    • InChIKey: LFTBWIRDDCMRMY-UHFFFAOYSA-N
    • ほほえんだ: O=C(COC)NCC1CCC(C2=NC3C=CC=CC=3N2)CC1

計算された属性

  • せいみつぶんしりょう: 301.17902698g/mol
  • どういたいしつりょう: 301.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5782-0170-50mg
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
50mg
$240.0 2023-09-09
Life Chemicals
F5782-0170-5μmol
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
5μmol
$94.5 2023-09-09
Life Chemicals
F5782-0170-10μmol
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
10μmol
$103.5 2023-09-09
Life Chemicals
F5782-0170-30mg
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
30mg
$178.5 2023-09-09
Life Chemicals
F5782-0170-2mg
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
2mg
$88.5 2023-09-09
Life Chemicals
F5782-0170-3mg
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
3mg
$94.5 2023-09-09
Life Chemicals
F5782-0170-15mg
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
15mg
$133.5 2023-09-09
Life Chemicals
F5782-0170-10mg
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
10mg
$118.5 2023-09-09
Life Chemicals
F5782-0170-40mg
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
40mg
$210.0 2023-09-09
Life Chemicals
F5782-0170-4mg
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-methoxyacetamide
1234995-30-2
4mg
$99.0 2023-09-09

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide 関連文献

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamideに関する追加情報

N-{4-(1H-1,3-Benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide: A Comprehensive Overview

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide, with the CAS number 1234995-30-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug design and material science. The structure of this molecule is characterized by a benzodiazole ring, a cyclohexyl group, and an acetamide moiety, each contributing to its unique chemical properties and biological activity.

The benzodiazole ring system is a key feature of this compound. Benzodiazoles are known for their aromatic stability and ability to participate in various chemical reactions. In this case, the 1H-1,3-benzodiazole moiety serves as a versatile platform for further functionalization. Recent studies have highlighted the role of benzodiazoles in modulating enzyme activity and their potential as scaffolds for drug development. For instance, researchers have demonstrated that benzodiazole derivatives can act as inhibitors of kinase enzymes, which are critical targets in cancer therapy.

The cyclohexyl group attached to the benzodiazole ring adds bulkiness to the molecule, influencing its pharmacokinetic properties. The cyclohexane ring is known for its stability and ability to enhance lipophilicity, which is essential for drug absorption and bioavailability. Recent advancements in computational chemistry have allowed researchers to model the interactions between this cyclohexyl group and various biological systems, providing deeper insights into its role in molecular recognition.

The acetamide moiety at the terminus of the molecule introduces hydrogen bonding capability, which is crucial for intermolecular interactions. This functional group has been shown to enhance solubility and improve the pharmacodynamic profile of drugs. Recent studies have explored the use of acetamide-containing compounds as inhibitors of histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer progression.

From a synthetic perspective, the construction of N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide involves a series of well-established organic reactions. The synthesis typically begins with the preparation of the benzodiazole ring through condensation reactions involving o-phenylenediamine derivatives. Subsequent steps involve alkylation or acylation reactions to introduce the cyclohexyl and acetamide groups. Recent innovations in catalytic methods have enabled more efficient and selective syntheses of such compounds.

The application of this compound extends beyond traditional pharmaceuticals. Its unique combination of structural features makes it a promising candidate for use in materials science, particularly in the development of advanced polymers and sensors. Researchers have explored its potential as a building block for self-assembling materials due to its ability to form supramolecular structures through hydrogen bonding and π–π interactions.

In terms of biological activity, N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide has shown promise in preclinical studies as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase (COX) enzymes suggests potential utility in treating conditions such as arthritis and cardiovascular diseases. Furthermore, recent studies have indicated that this compound may exhibit anti-cancer properties by targeting specific oncogenic pathways.

The latest research on this compound has focused on optimizing its bioavailability through structural modifications. By altering substituents on the benzodiazole ring or modifying the cyclohexane side chain, scientists aim to enhance both efficacy and safety profiles. These efforts are supported by advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed insights into molecular structure and dynamics.

In conclusion, N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-methoxyacetamide represents a fascinating example of how complex molecular architectures can be harnessed for diverse applications. Its unique combination of structural motifs positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new facets of its chemistry and biology, this compound remains at the forefront of scientific innovation.

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